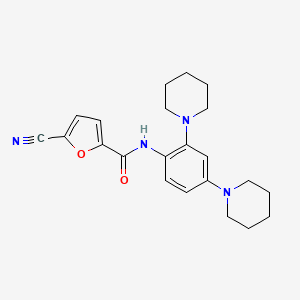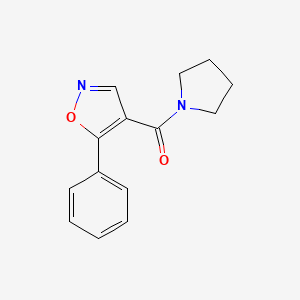
LZ2HR826BL
描述
LZ2HR826BL, also known as trans-2-tert-butylcyclohexanol, is an organic compound with the molecular formula C10H20O. It is a stereoisomer of cyclohexanol, characterized by the presence of a tert-butyl group at the second position of the cyclohexane ring and a hydroxyl group at the first position. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .
化学反应分析
Types of Reactions
LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 2-tert-butylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, the reduction of 2-tert-butylcyclohexanone to cyclohexanol can be achieved using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
科学研究应用
LZ2HR826BL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
作用机制
The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2R)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2S)-rel-
- Cyclohexanol, 2-(1,1-dimethylethyl)-, cis-
Uniqueness
LZ2HR826BL is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable for specific applications in asymmetric synthesis and chiral resolution .
属性
CAS 编号 |
470666-82-1 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(1R,2R)-2-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI 键 |
DLTWBMHADAJAAZ-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)[C@H]1CCCC[C@H]1O |
规范 SMILES |
CC(C)(C)C1CCCCC1O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B8724267.png)

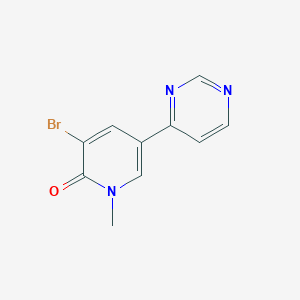
![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
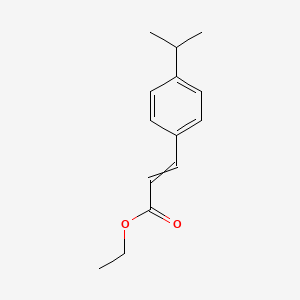

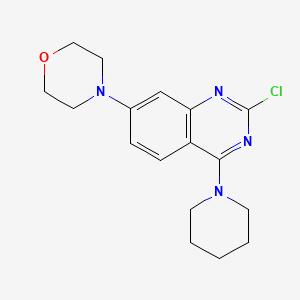
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
